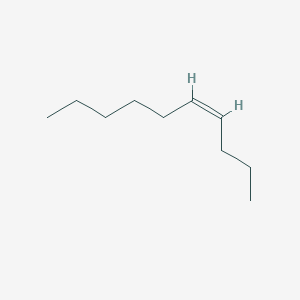

cis-4-Decene

説明

Cis-4-Decene is a chemical compound with the molecular formula C10H20 . It has a molecular weight of 140.2658 . The IUPAC name for this compound is (4Z)-dec-4-ene . It has been identified as one of the volatile biological markers for grey mold (Botrytis cinerea) infections in strawberry . It is also used as a standard compound to investigate the release of odorants in hydrocolloid model systems .

Synthesis Analysis

While specific synthesis methods for cis-4-Decene were not found in the search results, it’s worth noting that the isomerization of the olefin at the catalyst is a common side reaction in industrial processes like Rhodium-catalysed hydroformylation .Molecular Structure Analysis

The cis-4-Decene molecule contains a total of 30 atoms, including 20 Hydrogen atoms and 10 Carbon atoms . The structure of cis-4-Decene can be viewed as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

Cis-4-Decene has a molecular weight of 140.2658 . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard .科学的研究の応用

Isomerization and Catalysis : Cis-4-Decene is involved in isomerization reactions. A study by Satyanarayana & Periasamy (1987) demonstrated the isomerization of 1-decene into predominantly cis-2-decene or trans-2-decene using a catalyst system of CoCl2/Ph3P/NaBH4. This illustrates the potential of cis-4-Decene in catalytic processes.

Physical and Thermodynamic Properties : Research by Zéberg-Mikkelsen et al. (2003) investigated the effect of stereoisomerism on dynamic viscosity. They compared cis-decalin and trans-decalin, highlighting the influence of molecular configurations on physical properties such as viscosity and density. This study provides insights into the physical characteristics of compounds like cis-4-Decene.

Photoionization and Mass Spectrometry : Johnson & Taylor (1972) conducted a study on mass spectra of cis- and trans-2-decene using different energy levels. This research contributes to our understanding of the photoionization properties of molecules similar to cis-4-Decene.

Chemical Kinetics and Polymerization : The polymerization of 1,3-butadiene catalyzed by specific catalyst systems, as studied by Miyazawa, Kase, & Soga (2000), shows the relevance of cis-4-Decene in understanding the polymerization processes and the formation of polymers with specific configurations.

Graphene Composites and Photophysics : A study by Döbbelin et al. (2016) on graphene–azobenzene composites highlights the use of molecules like cis-4-Decene in the development of new materials with unique electrical and optical properties.

Safety and Hazards

Cis-4-Decene is considered hazardous. It is combustible and can cause skin and eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

将来の方向性

特性

IUPAC Name |

(Z)-dec-4-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h7,9H,3-6,8,10H2,1-2H3/b9-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVOPSCRHKEUNJ-CLFYSBASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-4-Decene | |

CAS RN |

19398-88-0 | |

| Record name | cis-4-Decene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019398880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

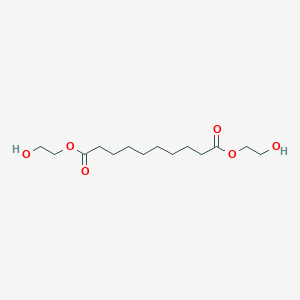

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

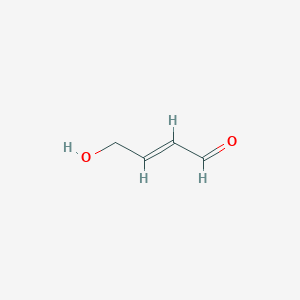

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[Imidazol-1-yl(phenoxy)phosphoryl]imidazole](/img/structure/B100453.png)